NCGC1481 is a small molecule compound that has garnered attention for its potent inhibitory effects on the FMS-like tyrosine kinase 3, a receptor tyrosine kinase implicated in acute myeloid leukemia. This compound is classified as a type I kinase inhibitor, specifically targeting both FMS-like tyrosine kinase 3 and interleukin-1 receptor-associated kinases 1 and 4. Its development stems from a series of structure-activity relationship studies aimed at optimizing the efficacy and selectivity of inhibitors against FMS-like tyrosine kinase 3 mutations commonly associated with acute myeloid leukemia.
NCGC1481 was identified through high-throughput screening of small-molecule libraries, particularly focusing on the imidazo[1,2-a]pyridine scaffold. It belongs to a class of compounds designed to selectively inhibit specific kinases involved in cancer signaling pathways. The compound's classification as a type I inhibitor indicates that it binds to the active form of the target kinase, stabilizing its conformation and inhibiting its activity.
The synthesis of NCGC1481 involves several key steps typical for constructing imidazo[1,2-a]pyridine derivatives. The synthetic pathway includes:
The complete synthetic route for NCGC1481 has been documented in patent literature, highlighting specific reagents and conditions used in the synthesis process .
The molecular structure of NCGC1481 features an imidazo[1,2-a]pyridine core with specific substituents that facilitate its interaction with the target kinases. The compound's binding mode has been elucidated through cocrystallization studies with FMS-like tyrosine kinase 3, revealing critical interactions at the hinge region of the kinase domain.
NCGC1481 primarily undergoes biochemical reactions involving its interaction with FMS-like tyrosine kinase 3. The key reaction involves:
The compound has demonstrated significant potency against various mutations within FMS-like tyrosine kinase 3, including common gatekeeper mutations .
The mechanism of action for NCGC1481 involves:
Studies have shown that NCGC1481 retains efficacy against various mutations associated with resistance to other inhibitors .
These properties are crucial for determining the pharmacokinetic profile of NCGC1481 during drug development .
NCGC1481 is primarily explored for its therapeutic potential in treating acute myeloid leukemia by targeting FMS-like tyrosine kinase 3 mutations. Its applications include:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3